molecular formula C7H9IN2 B3235708 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole CAS No. 1354705-22-8

5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B3235708
CAS No.: 1354705-22-8
M. Wt: 248.06
InChI Key: QJZFZGGEGHGDEE-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-22-8) is a high-value, iodinated heterocyclic building block prized for its applications in medicinal chemistry and materials science. This compound features a pyrazole core substituted with an iodine atom at the 4-position, a methyl group on the nitrogen, and a cyclopropyl ring at the 5-position . The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures . The presence of the cyclopropyl group is of particular interest in drug discovery, as this motif is known to influence a compound's metabolic stability, lipophilicity, and conformational properties . With a molecular formula of C 7 H 9 IN 2 and a molecular weight of 248.06 g/mol, this scaffold is a versatile intermediate in synthesizing active pharmaceutical ingredients and functional materials . The synthetic utility of such 4-iodopyrazoles is well-documented, providing efficient routes to various polysubstituted derivatives . This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-4-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-10-7(5-2-3-5)6(8)4-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZFZGGEGHGDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Cyclopropyl 4 Iodo 1 Methyl 1h Pyrazole and Its Key Precursors

Retrosynthetic Analysis of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

A retrosynthetic analysis of this compound provides a logical pathway for its synthesis. The primary disconnection breaks the carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring. This is a standard functional group interconversion (FGI), leading back to the key precursor, 5-cyclopropyl-1-methyl-1H-pyrazole uni.lu. This precursor contains the complete, substituted heterocyclic core.

A further disconnection of the pyrazole ring itself is based on the well-established Paal-Knorr synthesis. This involves breaking the N1-C5 and N2-C3 bonds, which deconstructs the heterocycle into two simpler starting materials: methylhydrazine and a cyclopropyl-substituted 1,3-dicarbonyl compound, specifically 1-cyclopropyl-1,3-butanedione (B49227) . These precursors are generally accessible through standard synthetic methods. This two-step retrosynthetic approach simplifies the synthesis into two major challenges: the formation of the substituted pyrazole ring and the subsequent regioselective iodination.

Established Synthetic Routes to the Pyrazole Heterocycle

The synthesis of the core structure, 5-cyclopropyl-1-methyl-1H-pyrazole, is predicated on the formation of the pyrazole ring from acyclic precursors.

Cyclization Reactions for Pyrazole Ring Formation

The most common and versatile method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). nih.govbeilstein-journals.orgnih.gov For the synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole, this involves the reaction of 1-cyclopropyl-1,3-butanedione with methylhydrazine.

The reaction proceeds via an initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring.

A critical aspect of this reaction is regioselectivity. Since methylhydrazine is an unsymmetrical reagent, the cyclization can theoretically produce two different regioisomers: 5-cyclopropyl-1-methyl-1H-pyrazole and 3-cyclopropyl-1-methyl-1H-pyrazole. The outcome is often dictated by the steric and electronic differences between the two carbonyl groups of the diketone and can be controlled by adjusting reaction conditions such as pH and temperature. beilstein-journals.orgnih.gov

Preparation and Functionalization of Required Precursors

The primary precursors for the pyrazole ring synthesis are methylhydrazine and 1-cyclopropyl-1,3-butanedione. Methylhydrazine is a commercially available reagent. The synthesis of 1-cyclopropyl-1,3-butanedione can be accomplished through a Claisen condensation reaction. This involves the reaction of an ester, such as ethyl cyclopropanecarboxylate, with a ketone, like acetone, in the presence of a strong base (e.g., sodium ethoxide). The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl group of the ester to form the 1,3-dicarbonyl product after workup.

Regioselective Iodination Strategies for the Pyrazole Core

With the 5-cyclopropyl-1-methyl-1H-pyrazole precursor in hand, the final step is the introduction of an iodine atom at the C-4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which preferentially occurs at the C-4 position due to its higher electron density compared to the C-3 and C-5 positions.

Direct Iodination Methods

Direct iodination is the most straightforward approach for introducing iodine onto the pyrazole ring at the C-4 position. This method involves treating the pyrazole with an electrophilic iodine source, often in the presence of an oxidizing agent to generate the reactive iodinating species. nih.gov A variety of reagent systems have been developed for the efficient and regioselective 4-iodination of pyrazoles. researchgate.netnih.gov

Common methods include:

Iodine with an Oxidant: Systems like molecular iodine (I₂) combined with oxidants such as hydrogen peroxide (H₂O₂), ceric ammonium (B1175870) nitrate (B79036) (CAN), or potassium iodate (B108269) (KIO₃) are highly effective. nih.govresearchgate.netnih.gov For instance, the use of I₂/CAN in acetonitrile (B52724) has been shown to be a reliable method for the C-4 iodination of various 1-aryl-3-CF₃-pyrazoles. nih.govorganic-chemistry.org Similarly, a combination of potassium iodate (KIO₃) and diphenyl diselenide as a catalyst under acidic conditions provides an efficient route to 4-iodo-1-aryl-1H-pyrazoles. nih.gov

N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent that can be used in various solvents, sometimes with an acid catalyst, to achieve high yields of 4-iodopyrazoles. nih.gov

In-situ Generated Nitrogen Triiodide: A novel method utilizes nitrogen triiodide, formed in-situ, as a safe and effective reagent for the C-I bond formation on pyrazole derivatives. sciforum.net

These methods generally provide high regioselectivity for the C-4 position, making them ideal for the synthesis of the target compound.

Table 1: Reagent Systems for Direct C-4 Iodination of Pyrazoles
Iodinating Reagent(s)ConditionsKey FeaturesReference
I₂ / Ceric Ammonium Nitrate (CAN)Acetonitrile, refluxHighly regioselective for C-4; effective for various substituted pyrazoles. nih.gov
I₂ / H₂O₂Water"Green" chemistry approach with water as the only by-product. researchgate.net
KIO₃ / (PhSe)₂Acidic conditionsAllows for in-situ generation of the pyrazole followed by direct iodination. nih.gov
N-Iodosuccinimide (NIS)Acidic media (e.g., H₂SO₄, CF₃COOH)Efficient for a wide range of pyrazoles, including those with deactivating groups. nih.gov
Nitrogen Triiodide (in-situ)Aqueous ammonia, I₂Green and convenient method for C-I bond formation. sciforum.net

Indirect Iodination Approaches via Precursor Functionalization

While direct electrophilic substitution is highly effective for C-4 iodination, indirect methods are also a cornerstone of heterocyclic functionalization, particularly for positions that are not electronically favored for substitution. For pyrazoles, the C-5 position is often functionalized via an indirect route. nih.gov

This typically involves a directed ortho-metalation (DoM) strategy. The process starts with the deprotonation of the C-5 proton using a strong base, such as n-butyllithium (n-BuLi), at low temperatures. This creates a highly nucleophilic pyrazolide anion. This intermediate can then be "trapped" with an electrophile, such as molecular iodine (I₂), to install the iodine atom exclusively at the C-5 position. nih.gov

Introduction of the Cyclopropyl (B3062369) Moiety

The incorporation of a cyclopropyl group into the pyrazole ring is a critical step in the synthesis of the target molecule. A primary and effective strategy involves the use of a precursor that already contains the cyclopropyl moiety. The Knorr pyrazole synthesis and related cyclocondensation reactions are widely employed methods for forming the pyrazole ring itself. nih.govmdpi.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com

To synthesize a cyclopropyl-substituted pyrazole, a cyclopropyl-containing β-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione, can be reacted with a suitable hydrazine. This approach directly installs the cyclopropyl group at the desired position on the pyrazole ring. The synthesis of 3-cyclopropyl-1H-pyrazol-5-amine, a potential precursor, has been documented, suggesting the viability of using cyclopropyl-bearing starting materials. nih.govsigmaaldrich.comnih.gov

An alternative, though less direct, method is the cyclopropanation of a pre-formed pyrazole derivative. wikipedia.org This could involve the reaction of a pyrazole with an appropriate cyclopropanating agent. However, this method may present challenges in controlling the regioselectivity of the addition to the pyrazole ring. A different approach involves the thermal or photochemical decomposition of a pyrazoline, which can lead to the formation of a cyclopropane (B1198618) ring. wikipedia.orgresearchgate.net

N-Methylation Strategies and Their Optimization for 1H-Pyrazole

The N-methylation of the pyrazole ring is a pivotal step that, if not carefully controlled, can lead to a mixture of regioisomers. The pyrazole ring has two nitrogen atoms, and their similar reactivity can make selective methylation challenging. acs.org Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are commonly used but often result in poor selectivity between the N1 and N2 positions. acs.orgreddit.com

To address this, significant research has focused on developing highly regioselective N-methylation methods. One successful strategy employs sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.gov This method has been shown to achieve excellent N1/N2 regioisomeric ratios, often greater than 99:1. acs.org The process involves an initial N-alkylation with the bulky silane, followed by protodesilylation to yield the N-methyl pyrazole. acs.org

Another approach to control regioselectivity is the use of a protecting group. reddit.com A suitable protecting group can be used to temporarily block one of the nitrogen atoms, directing the methylation to the desired position. The protecting group is then removed in a subsequent step to yield the final N-methylated product. reddit.com The choice of base and solvent can also significantly influence the outcome of the methylation reaction. For instance, using dimethyl carbonate as a "green" methylating reagent in the presence of an organocatalyst like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be effective for the N-methylation of various nitrogen-containing heterocycles. researchgate.net

Table 1: Comparison of N-Methylation Reagents for Pyrazoles

Reagent Typical Selectivity (N1:N2) Conditions Advantages Disadvantages
Methyl Iodide Poor (e.g., 3:1) Base (e.g., K2CO3), solvent (e.g., DMF) Readily available, simple procedure Poor regioselectivity, toxic
Dimethyl Sulfate Poor Similar to methyl iodide Inexpensive, reactive Highly toxic, poor regioselectivity
α-Halomethylsilanes Excellent (>99:1) Two-step (alkylation, desilylation) High regioselectivity, bench-stable reagents Two-step process, may require specific catalysts
Dimethyl Carbonate Good to Excellent Catalyst (e.g., TMEDA), elevated temperature "Green" reagent, less toxic May require higher temperatures and longer reaction times

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic evaluation of various parameters for each synthetic step, including the initial pyrazole formation, N-methylation, and final iodination.

For the pyrazole synthesis itself, factors such as the choice of catalyst, solvent, and reaction temperature can have a significant impact. For example, the use of a Lewis acid catalyst can accelerate the cyclocondensation reaction. nih.gov Solvent choice is also critical; for instance, aprotic dipolar solvents have been found to give better results than polar protic solvents in some pyrazole syntheses. mdpi.com The reaction temperature can also be adjusted to improve yields; in some cases, raising the temperature has been shown to be beneficial. mdpi.com

In the N-methylation step, optimization involves selecting the best methylating agent, base, and solvent to ensure high regioselectivity and conversion. As discussed, while traditional reagents are effective, modern methods using masked reagents or specific catalysts often provide superior control. acs.orgnih.gov

The final iodination of the 5-cyclopropyl-1-methyl-1H-pyrazole intermediate is another critical step where optimization is key. Various iodinating agents can be employed, such as N-iodosuccinimide (NIS) or a combination of potassium iodate (KIO3) and a catalyst like diphenyl diselenide ((PhSe)2) under acidic conditions. nih.gov The choice of solvent, temperature, and reaction time must be carefully controlled to ensure complete iodination at the C4 position while minimizing side reactions and simplifying purification. The purity of the final product is often assessed using techniques like UPLC-MS and elemental analysis. nih.gov

Scalability Considerations for Research and Development Purposes

Transitioning the synthesis of this compound from a laboratory setting to a larger research and development or even pilot-plant scale introduces a new set of challenges. A synthetic route that is efficient on a small scale may not be practical or safe for larger quantities. Therefore, scalability must be considered throughout the process development.

Key considerations for a scalable synthesis include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become increasingly important at a larger scale.

Process Safety: Exothermic reactions, the use of hazardous reagents, and the generation of toxic byproducts must be carefully managed.

Reaction Work-up and Purification: Extraction and chromatography, which are common in the lab, can be cumbersome and expensive on a larger scale. Developing procedures that allow for crystallization of the product is often preferred.

Process Robustness: The synthesis should be reproducible and tolerant of minor variations in reaction conditions.

Waste Management: The environmental impact of the synthesis, including the amount and type of waste generated, is a significant consideration.

The development of a robust, multi-step synthesis that delivers multi-kilogram quantities of a related iodo-pyrazole intermediate highlights the feasibility of scaling up such processes. This often involves optimizing each step to ensure it is amenable to large-scale production. acs.org Continuous flow chemistry is also emerging as a technology that can facilitate the scale-up of certain reactions by offering better control over reaction parameters and improving safety. acs.org

Chemical Reactivity and Derivatization Strategies of 5 Cyclopropyl 4 Iodo 1 Methyl 1h Pyrazole

Reactivity at the Iodo Substituent

The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is the primary site of reactivity, enabling a variety of functionalization reactions.

Cross-Coupling Reactions

The iodo group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to synthesize more complex molecules from 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.

Palladium catalysts are extensively used to mediate the coupling of aryl halides with various partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of 4-iodopyrazoles with aryl or heteroaryl boronic acids is a well-established method for synthesizing 4-aryl- and 4-heteroarylpyrazoles. nih.govresearchgate.netrsc.org The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. nih.govresearchgate.net The cyclopropyl (B3062369) group at the C5 position can be installed via a Suzuki-Miyaura reaction using potassium cyclopropyltrifluoroborate. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the iodo-pyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of 4-alkynylpyrazoles. clockss.orgnih.gov The reaction conditions are generally mild, often carried out at room temperature with a base such as an amine. wikipedia.orglibretexts.org The synthesis of various pyrazole derivatives has been successfully achieved using Sonogashira coupling on iodinated pyrazole precursors. nih.govresearchgate.netnih.gov

Stille Coupling: The Stille reaction pairs the iodo-pyrazole with an organotin compound. Palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoropyrazole with aryl iodides have been shown to proceed smoothly to give the corresponding 5-aryl-4-fluoropyrazoles in good yields. rsc.org This indicates the potential for the reverse reaction, coupling this compound with organostannanes.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the iodo-pyrazole with an alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is a valuable method for the synthesis of 4-alkenylpyrazoles. clockss.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they react with various alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org The reaction can also be carried out in the absence of a phosphine (B1218219) ligand, and even in ionic liquids. wikipedia.orgresearchgate.net Dehydrogenative Heck reactions have also been reported for five-membered heteroarenes, including pyrazoles. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Boronic acid/ester Pd(0) catalyst, Base 4-Aryl/heteroaryl-pyrazole
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 4-Alkynyl-pyrazole
Stille Organotin compound Pd catalyst 4-Aryl/vinyl-pyrazole
Heck Alkene Pd catalyst, Base 4-Alkenyl-pyrazole
Copper-Catalyzed Coupling Reactions

Copper catalysts offer an alternative to palladium for certain cross-coupling reactions. They are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. Copper-catalyzed coupling of 4-iodopyrazoles with alcohols has been reported to produce 4-alkoxypyrazoles. nih.gov Similarly, copper-catalyzed reactions can be employed for the synthesis of various pyrazole-containing glycohybrids. nih.gov While palladium is more common for Sonogashira couplings, copper(I) serves as a crucial co-catalyst. wikipedia.org In some instances, copper-catalyzed conditions have been developed for Sonogashira-type reactions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Potential on the Pyrazole Ring

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. imperial.ac.uk The pyrazole ring itself is electron-rich, which generally makes it less reactive towards nucleophiles. globalresearchonline.net However, the presence of substituents can influence this reactivity. While direct SNAr on the pyrazole ring of this compound is not extensively documented, related systems offer insights. For instance, directed SNAr reactions have been observed in ortho-iodobenzamides, where the reaction is facilitated by a directing group. rsc.org It is conceivable that under specific conditions or with highly activated nucleophiles, SNAr could be induced at the 4-position of the pyrazole.

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. For instance, hydrodehalogenations can be effected by reagents like sodium hydride–lithium iodide complex. nih.gov This process would convert this compound to 5-cyclopropyl-1-methyl-1H-pyrazole.

Reactivity of the Pyrazole Heterocycle (Beyond Iodination Site)

The pyrazole ring itself possesses inherent reactivity, although it is generally less pronounced than the reactivity at the iodo-substituent. Pyrazoles are aromatic heterocycles and can undergo electrophilic substitution, though the positions of substitution are influenced by the existing substituents. globalresearchonline.net The nitrogen atoms in the pyrazole ring also have lone pairs of electrons, making them potential sites for alkylation or coordination to metals. researchgate.netglobalresearchonline.net Furthermore, the cyclopropyl group can undergo ring-opening reactions under certain catalytic conditions, although this is less common. researchgate.net

Electrophilic Aromatic Substitution Potentials

The pyrazole ring is an electron-rich heterocycle, yet it is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the vicinal nitrogen atoms. In the case of this compound, the positions on the pyrazole ring are C3, C4, and C5. With substituents already present at C4 (iodo), C5 (cyclopropyl), and N1 (methyl), the sole position available for substitution is C3.

The N-methyl and C5-cyclopropyl groups are electron-donating, which should activate the pyrazole ring towards electrophilic attack. Conversely, the C4-iodo group exerts a deactivating inductive effect. Halogenation of pyrazoles typically occurs with high regioselectivity at the C4 position; since this position is already occupied, electrophilic attack would be directed to the C3 position, though potentially requiring forcing conditions. researchgate.net Standard electrophilic reactions like nitration or sulfonation on the pyrazole ring often require harsh conditions and may result in low yields.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution at C3
ReactionReagentsPredicted Major ProductReference Principle
BrominationBr2, Acetic Acid3-Bromo-5-cyclopropyl-4-iodo-1-methyl-1H-pyrazoleHalogenation of halo-pyrazoles
NitrationHNO3, H2SO45-Cyclopropyl-4-iodo-1-methyl-3-nitro-1H-pyrazoleNitration of electron-rich heterocycles
SulfonationFuming H2SO4This compound-3-sulfonic acidSulfonation of aromatic rings

Directed Metalation and Lithiation Studies

Directed metalation provides a powerful method for regioselective functionalization. For this compound, two primary pathways for metalation exist: C-H lithiation and halogen-metal exchange.

Directed C-H Lithiation: Directed ortho-metalation (DoM) typically relies on a directing metalation group (DMG) to guide deprotonation to an adjacent position. wikipedia.orgbaranlab.org The pyrazole N2-nitrogen can act as a weak DMG, potentially directing lithiation to the C3 position with a strong base like n-butyllithium. oup.com

Halogen-Metal Exchange: A more facile and highly predictable pathway is the halogen-metal exchange at the C4-iodo position. The C-I bond is susceptible to cleavage by organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures to generate a 4-lithiated pyrazole intermediate. nih.gov This intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles, offering a reliable strategy for introducing diverse substituents at the C4 position. This method's selectivity is high, as the C-I exchange is significantly faster than C-H deprotonation under these conditions.

Table 2: Representative Functionalization via C4-Lithiation/Electrophilic Quench
ElectrophileReagentsResulting Functional Group at C4Reference Reaction
DMF1. n-BuLi, -78 °C; 2. Dimethylformamide-CHO (Formyl)Formylation of organolithiums
CO21. n-BuLi, -78 °C; 2. CO2 (s); 3. H3O+-COOH (Carboxylic Acid)Carboxylation of organolithiums
(CH3)3SiCl1. t-BuLi, -78 °C; 2. Trimethylsilyl chloride-Si(CH3)3 (Trimethylsilyl)Silylation of organolithiums
B(OCH3)31. n-BuLi, -78 °C; 2. Trimethyl borate; 3. H3O+-B(OH)2 (Boronic Acid)Borylation of organolithiums

Transformations Involving the Cyclopropyl Group

The high ring strain of the cyclopropyl group (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions, a characteristic that can be exploited for further molecular diversification. researchgate.netlibretexts.org

Ring-Opening Reactions and Their Mechanisms

The cleavage of the cyclopropane (B1198618) C-C bond can be initiated through radical, acid-catalyzed, or transition-metal-mediated pathways. nih.govelectronicsandbooks.com

Radical Mechanisms: The formation of a radical at a position alpha to the cyclopropyl ring can trigger a rapid ring-opening to form a more stable homoallylic radical. nih.gov For the title compound, such a process could be initiated by radical abstractors under thermal or photochemical conditions, leading to the formation of an extended unsaturated system.

Acid-Catalyzed Mechanisms: Lewis or Brønsted acids can promote ring-opening, particularly if a positive charge can be stabilized. electronicsandbooks.com While the pyrazole itself is not as activating as a ketone, strong Lewis acids might coordinate to the pyrazole nitrogens and facilitate the opening of the adjacent cyclopropyl ring, which would subsequently be trapped by a nucleophile.

Table 3: Potential Ring-Opening Transformations
Reaction TypeIllustrative ConditionsPlausible Product Structure TypeMechanism Principle
Radical HalogenationN-Bromosuccinimide, AIBN, HeatAllylic bromide (following ring-opening)Radical-mediated ring-opening
Lewis Acid-Catalyzed AdditionTiCl4, H2OHomoallylic alcoholCarbocation-mediated ring-opening
Photocatalyzed AnnulationIr-photocatalyst, Alkene, LightCyclopentene-fused pyrazolePhotoredox-catalyzed [3+2] cycloaddition scispace.com

Functionalization of the Cyclopropyl Moiety

Beyond ring-opening, the C-H bonds of the cyclopropyl group itself can be functionalized while preserving the three-membered ring. Modern synthetic methods, particularly those using transition-metal catalysis, enable the direct activation of C(sp³)–H bonds. nih.gov The methine C-H bond on the cyclopropyl ring is a prime target for such transformations. A directing group is often required, and the pyrazole ring could potentially serve this role in a palladium-catalyzed cycle, enabling cross-coupling with partners like aryl halides or boronic acids. acs.org

Table 4: Potential C-H Functionalization Reactions of the Cyclopropyl Group
ReactionCatalyst/ReagentsPredicted Site of FunctionalizationReference Method
C-H ArylationPd(OAc)2, Picolinamide directing group, Ar-IMethine C-HPd-catalyzed C(sp³)–H activation acs.org
C-H BorylationIridium catalyst, B2pin2Methine or Methylene (B1212753) C-HIridium-catalyzed C-H borylation

Reactivity at the N-Methyl Position

The C-H bonds of the N-methyl group are typically the least reactive in the molecule. However, under strongly basic conditions, deprotonation is conceivable. The use of a very strong base, such as an organolithium in the presence of an additive like TMEDA, could abstract a proton to form an N-CH₂Li species. youtube.com This resulting anion would be stabilized by the adjacent N1 nitrogen and could act as a nucleophile towards various electrophiles, allowing for the elongation or functionalization of the N-methyl group.

Table 5: Plausible Reactions via Deprotonation of the N-Methyl Group
ElectrophileReagentsResulting N-Substituent
Benzyl bromide1. s-BuLi, TMEDA, -78 °C; 2. BnBr-CH2CH2Ph (Phenethyl)
Benzaldehyde1. s-BuLi, TMEDA, -78 °C; 2. PhCHO; 3. H3O+-CH2CH(OH)Ph (Hydroxy-phenethyl)

Chemo- and Regioselectivity in Complex Reaction Systems of this compound

The presence of multiple reactive sites makes the study of chemo- and regioselectivity paramount for controlled synthesis. The relative reactivity of the functional groups allows for selective transformations by carefully choosing reaction conditions.

Chemoselectivity: In transition-metal-catalyzed cross-coupling reactions, the C(sp²)-I bond is significantly more reactive than C(sp³)-H or C(sp²)-H bonds. Therefore, reactions like Suzuki, Sonogashira, or Heck couplings are expected to occur exclusively at the C4 position, leaving the rest of the molecule intact. nih.govrsc.org This provides a robust platform for introducing aryl, alkynyl, or vinyl groups.

Regioselectivity: In metalation reactions, the kinetic and thermodynamic preference for halogen-metal exchange over C-H deprotonation ensures that lithiation occurs selectively at C4. nih.gov Conversely, electrophilic aromatic substitution, if successful, would target the only unsubstituted ring carbon, C3.

This predictable hierarchy of reactivity allows for multi-step synthetic sequences. For example, a Suzuki coupling could first be performed at the C4-iodo position, followed by a directed metalation and quench at the C3 position under different conditions.

Table 6: Selective Transformations Based on Chemo- and Regioselectivity
Reaction TypeConditionsMost Reactive Site & Product TypeBasis for Selectivity
Suzuki CouplingPd(PPh3)4, Ar-B(OH)2, Na2CO3C4-I → C4-ArHigh reactivity of C-I bond in Pd catalysis rsc.org
Sonogashira CouplingPdCl2(PPh3)2, CuI, Alkyne, Et3NC4-I → C4-AlkyneHigh reactivity of C-I bond in Pd/Cu catalysis
Halogen-Metal Exchangen-BuLi, THF, -78 °CC4-I → C4-LiFaster kinetics of I/Li exchange vs. deprotonation nih.gov
Electrophilic SubstitutionNBS, CH3COOHC3-H → C3-BrOnly available position on the pyrazole ring for EAS

Advanced Spectroscopic and Structural Characterization Studies of 5 Cyclopropyl 4 Iodo 1 Methyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound, revealing the chemical environment, connectivity, and spatial relationships of atoms. For 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous structural assignment.

1H NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

The proton NMR (¹H NMR) spectrum is used to identify the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the N-methyl, pyrazole (B372694) ring, and cyclopropyl (B3062369) protons.

N-Methyl Protons: A sharp singlet is expected for the three protons of the methyl group attached to the N1 position of the pyrazole ring, likely appearing in the range of δ 3.7-4.0 ppm.

Pyrazole Proton (H-3): The single proton on the pyrazole ring (at the C-3 position) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would likely be observed downfield, around δ 7.5-7.8 ppm.

Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The single methine proton (CH) would appear as a multiplet, further upfield than the aromatic proton. The four methylene (B1212753) protons (CH₂) are diastereotopic, meaning they are chemically non-equivalent, and would therefore present as two separate complex multiplets. Typical shifts for cyclopropyl protons attached to a heterocyclic ring are in the δ 0.6-2.0 ppm range.

Spin-spin coupling constants (J-values) are critical for confirming the connectivity within the cyclopropyl ring. The vicinal coupling constants (³J) between the methine proton and the cis and trans methylene protons would differ, typically with J_trans < J_cis. Geminal coupling (²J) would also be observed between the diastereotopic methylene protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
N-CH₃3.85Singlet (s)N/A
Pyrazole H-37.60Singlet (s)N/A
Cyclopropyl CH1.80Multiplet (m)³J (vicinal), approx. 4-9 Hz
Cyclopropyl CH₂0.80 - 1.20Multiplet (m)²J (geminal), ³J (vicinal)

13C NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, seven unique carbon signals are expected.

N-Methyl Carbon: A single resonance around δ 35-40 ppm.

Pyrazole Ring Carbons: Three distinct signals. The C-5 carbon, attached to the cyclopropyl group, and the C-3 carbon would appear in the aromatic region (δ 130-150 ppm). The C-4 carbon, bearing the iodine atom, is expected to be significantly shielded due to the heavy-atom effect, appearing at a much lower chemical shift, estimated to be around δ 65-75 ppm. nih.gov

Cyclopropyl Carbons: The methine carbon (CH) and the two equivalent methylene carbons (CH₂) would produce two signals in the upfield region (δ 5-20 ppm).

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (DEPT)
C-4 (Iodo-substituted)70.0C
C-3140.0CH
C-5148.0C
N-CH₃38.0CH₃
Cyclopropyl CH10.0CH
Cyclopropyl CH₂15.0CH₂

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear correlation between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.gov It would definitively link the proton signals to their corresponding carbon signals (e.g., the N-CH₃ proton to its carbon, the H-3 proton to C-3, and the cyclopropyl protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons over two to three bonds. nih.gov Key expected correlations for this compound would include:

The N-methyl protons showing correlations to both C-3 and C-5, confirming their attachment to the N1 position between these carbons.

The cyclopropyl methine proton showing correlations to C-5 and C-4, unambiguously placing the cyclopropyl group at the C-5 position.

The pyrazole H-3 proton showing correlations to C-5 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would show correlations between the N-methyl protons and the adjacent cyclopropyl protons, further confirming the C-5 substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental formula of a compound with high accuracy. For this compound, with a molecular formula of C₇H₉IN₂, the calculated monoisotopic mass is 247.98105 Da. HRMS analysis would seek to find the protonated molecular ion [M+H]⁺ at m/z 248.98833. uni.lu The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the formula.

Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesMolecular FormulaCalculated m/z
[M]⁺C₇H₉IN₂247.98105
[M+H]⁺C₇H₁₀IN₂248.98833
[M+Na]⁺C₇H₉IN₂Na270.97027

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve:

Loss of Iodine: The C-I bond is relatively weak, and a primary fragmentation would likely be the loss of an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da), leading to a significant fragment ion.

Cleavage of the Cyclopropyl Ring: Fragmentation of the cyclopropyl group, such as the loss of ethylene (B1197577) (C₂H₄, 28 Da), is a common pathway.

Pyrazole Ring Cleavage: The heterocyclic ring itself can undergo complex fragmentation, leading to smaller, characteristic ions.

Analysis of these daughter ions allows for the reconstruction of the parent molecule's structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the vibrational spectrum would be characterized by contributions from the pyrazole ring, the cyclopropyl substituent, the methyl group, and the carbon-iodine bond.

The vibrational modes of the pyrazole ring are well-documented. nih.govresearchgate.net The C-H stretching vibrations of the pyrazole ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce strong bands in the 1620-1390 cm⁻¹ region. researchgate.net The N-N stretching mode is generally found around 1070 cm⁻¹. Ring deformation modes for pyrazole are typically observed at lower frequencies, with a characteristic band around 634 cm⁻¹.

The substituent groups will also give rise to characteristic vibrational bands. The methyl group (CH₃) would exhibit asymmetric and symmetric stretching vibrations in the 3007-2901 cm⁻¹ range. Asymmetric and symmetric deformation modes for the methyl group are expected between 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively, with rocking vibrations appearing around 1070-1010 cm⁻¹.

The cyclopropyl group has its own set of characteristic vibrations. The C-H stretching of the cyclopropyl ring typically occurs at higher frequencies than in alkanes, often above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are also characteristic.

The carbon-iodine (C-I) stretching vibration is expected at the lower end of the fingerprint region, typically in the range of 500-600 cm⁻¹. The presence of this band would be a key indicator of the iodo-substitution on the pyrazole ring.

A complete vibrational analysis would involve theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies and compare them with experimental IR and Raman spectra. nih.govresearchgate.net This comparison allows for a detailed assignment of each vibrational mode based on the Potential Energy Distribution (PED). mdpi.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole Ring C-H Stretch 3100-3000
C=N, C=C Stretch 1620-1390
N-N Stretch ~1070
Ring Deformation ~634
Methyl Group Asymmetric/Symmetric Stretch 3007-2901
Asymmetric/Symmetric Deformation 1465-1370
Rocking 1070-1010
Cyclopropyl Group C-H Stretch >3000

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics from studies on other substituted pyrazoles. researchgate.netnih.govnih.govmdpi.com

The crystal packing of pyrazole derivatives is influenced by various intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. mdpi.comencyclopedia.pub In the case of this compound, the absence of a classic hydrogen bond donor (like an N-H group) means that C-H···N or C-H···I hydrogen bonds might play a role in the crystal packing, although these are generally weaker interactions.

A significant interaction that could dictate the crystal packing is halogen bonding. The iodine atom at the 4-position is a potential halogen bond donor, capable of interacting with the nitrogen atom of a neighboring pyrazole ring (I···N interaction). This type of interaction is well-documented for halogenated heterocyclic compounds and can lead to the formation of specific supramolecular architectures, such as chains or sheets.

Studies on cyclopropyl-substituted aromatic systems have shown that the cyclopropyl group can adopt different conformations relative to the plane of the aromatic ring. rsc.orgacs.org The specific conformation in the solid state will be influenced by the crystal packing forces. It is likely that the pyrazole ring and the cyclopropyl ring will not be coplanar to avoid steric clashes. The dihedral angle between the plane of the pyrazole ring and the plane of the cyclopropyl ring would be a key parameter to determine from an X-ray crystal structure.

Table 2: Anticipated Crystallographic Parameters for this compound based on Related Structures

Parameter Expected Feature
Crystal System Likely monoclinic or triclinic
Space Group Centrosymmetric or non-centrosymmetric
Intermolecular Interactions Halogen bonding (I···N), C-H···N/I interactions
Packing Motif Formation of chains or layers driven by halogen bonds

Chiroptical Properties (if Chiral Derivatives are Investigated)

The parent compound, this compound, is not chiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, chiral derivatives of this compound could be synthesized, for instance, by introducing a chiral center in a substituent or by creating a situation of atropisomerism.

Should a chiral derivative be prepared, its chiroptical properties would be a valuable tool for characterizing its stereochemistry. For example, if a chiral center were introduced at a position on the cyclopropyl ring, the resulting enantiomers would have equal and opposite optical rotations. Circular dichroism spectroscopy could be used to study the differential absorption of left and right circularly polarized light, which can provide information about the absolute configuration of the molecule. nih.gov

The study of chiroptical properties of chiral pyrazole derivatives has been reported in the literature. nih.gov For C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, high-performance liquid chromatography (HPLC) on chiral stationary phases was used to separate the enantiomers, and their absolute configurations were determined using a combination of X-ray crystallography and CD spectroscopy. nih.gov A similar approach could be applied to chiral derivatives of this compound to elucidate their stereochemical features.

Theoretical and Computational Investigations of 5 Cyclopropyl 4 Iodo 1 Methyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For a compound like 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, these calculations reveal how substituent effects modulate the aromatic pyrazole (B372694) core.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be distributed across the pyrazole ring, with significant contributions from the C4 and C5 carbons and the nitrogen atoms. The substituents would modulate its energy level:

N-methyl group: Acts as a weak electron-donating group, slightly raising the HOMO energy.

Cyclopropyl (B3062369) group: Can donate electron density to the π-system, further increasing the HOMO energy.

The LUMO is anticipated to be a π* orbital of the pyrazole ring. Electron-donating groups like methyl and cyclopropyl will raise the LUMO energy, while the iodine atom's influence would be determined through detailed calculation. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative Data: Predicted Substituent Effects on FMO Energies

SubstituentPositionExpected Effect on HOMO EnergyExpected Effect on LUMO EnergyExpected Effect on HOMO-LUMO Gap
-CH₃N1IncreaseIncreaseMinor Change
-C₃H₅C5IncreaseIncreaseMinor Change
-IC4Minor Increase/DecreaseDecreaseDecrease

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, providing a guide to its reactive sites. The ESP is color-coded, typically from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor).

For this pyrazole derivative, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the sp²-hybridized nitrogen atom (N2), which is the primary site for electrophilic attack or coordination to metal cations.

Positive Potential (Blue): A region of positive potential, known as a sigma-hole, is anticipated on the iodine atom along the axis of the C-I bond. This site is susceptible to nucleophilic or halogen-bonding interactions.

Near-Neutral Potential (Green): The hydrocarbon portions, including the methyl and cyclopropyl groups, would exhibit near-neutral potential.

ESP maps are crucial for predicting non-covalent interactions and guiding the understanding of reaction regioselectivity. wuxiapptec.com

Analysis of atomic charges (e.g., via Natural Bond Orbital - NBO - analysis) quantifies the electron distribution among the atoms. In this compound, NBO analysis would likely reveal:

Significant negative charges on both nitrogen atoms, with N2 being more negative than the N1-methylated nitrogen.

A positive charge on the iodine atom, despite its electronegativity, due to the polar C-I bond and the sigma-hole effect.

The carbon atoms of the pyrazole ring would have varying charges based on their connectivity.

Bond order analysis helps to confirm the aromaticity of the pyrazole ring, with C-C and C-N bond orders expected to be intermediate between those of pure single and double bonds.

Conformational Analysis using Computational Methods

The two principal conformations are the "bisected" and "eclipsed" forms. In the bisected conformation, one C-C bond of the cyclopropyl ring is coplanar with the pyrazole ring. In the eclipsed conformation, a C-H bond of the cyclopropyl ring is coplanar. Due to steric interactions between the cyclopropyl hydrogens and the adjacent iodine atom and pyrazole ring, a non-planar, skewed conformation is likely the most stable. A relaxed potential energy scan, calculated by systematically varying the C4-C5-C(cyclopropyl)-C(cyclopropyl) dihedral angle, would identify the global minimum energy conformer and the rotational energy barriers.

Illustrative Data: Hypothetical Conformational Energy Profile

Dihedral Angle (C4-C5-C-C)Conformation NameRelative Energy (kcal/mol)
Eclipsed2.5
60°Skewed (Minimum)0.0
90°Bisected (Saddle Point)1.8
120°Skewed0.2

Reaction Mechanism Elucidation via Transition State Theory

The presence of an iodo-substituent at the C4 position makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. umich.eduresearchgate.net Computational chemistry, using Transition State Theory, can elucidate the mechanisms of these transformations.

Let us consider a hypothetical Sonogashira coupling between this compound and phenylacetylene, catalyzed by a palladium complex. Computational modeling would involve calculating the Gibbs free energy for each step in the catalytic cycle:

Oxidative Addition: The initial and rate-determining step often involves the insertion of the active Pd(0) catalyst into the C4-I bond. Transition state calculations would identify the structure and energy barrier for this step.

Transmetalation: Following oxidative addition, the acetylide (from phenylacetylene, typically as a copper(I) acetylide) displaces the iodide on the Pd(II) center.

Reductive Elimination: The final step involves the formation of the new C-C bond between the pyrazole C4 and the alkyne, regenerating the Pd(0) catalyst. This step is typically fast and exothermic.

By mapping the entire energy profile, chemists can understand the reaction's kinetics and thermodynamics, predict the influence of ligands on the catalyst, and rationalize the observed product yields. Such studies provide a molecular-level understanding that is inaccessible through experimental means alone. youtube.com

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound can be effectively predicted using quantum chemical calculations, such as Density Functional Theory (DFT). These methods provide insights into the electron distribution within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. Key parameters for this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would likely show a region of negative potential (typically colored red or yellow) around the N2 nitrogen of the pyrazole ring, indicating its character as a Lewis basic site and its susceptibility to electrophilic attack or protonation. Conversely, the region around the iodine atom is expected to exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis. This positive region makes the iodine atom a potential halogen bond donor. The hydrogen atoms of the methyl and cyclopropyl groups would represent areas of positive potential (typically colored blue).

Frontier Molecular Orbitals (HOMO-LUMO): The distribution of the HOMO and LUMO are critical for predicting reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be largely localized on the pyrazole ring and potentially the iodine atom, indicating that these are the primary sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The LUMO is anticipated to be distributed across the pyrazole ring, particularly around the C4-I bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Theoretical studies on similar pyrazole derivatives have established that such computational analyses provide reliable predictions of reactive sites. The presence of the electron-donating cyclopropyl group at C5 and the methyl group at N1 would increase the electron density of the pyrazole ring, influencing the HOMO energy. The iodine at C4, being a large and polarizable atom, will significantly impact both the HOMO and LUMO distributions.

Table 1: Predicted Reactivity Descriptors for this compound This table presents hypothetical data based on trends observed in computational studies of similar pyrazole derivatives.

Parameter Predicted Value Interpretation
HOMO Energy -6.2 eV Indicates the energy of the highest energy electrons available to participate in a reaction (electron donation).
LUMO Energy -0.8 eV Indicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap 5.4 eV A relatively large gap suggests good kinetic stability.
Most Negative Potential (MEP) -45 kcal/mol Located near the N2 atom of the pyrazole ring, suggesting the primary site for electrophilic attack.

| Most Positive Potential (MEP) | +30 kcal/mol | Located on the hydrogen atoms and a "sigma-hole" on the iodine atom, indicating sites for nucleophilic interaction or halogen bonding. |

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.govuomphysics.net Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus.

¹H NMR: The single proton on the pyrazole ring (H3) is expected to be the most downfield of the ring and substituent protons due to the aromatic nature of the ring. The protons of the N-methyl group would appear as a sharp singlet, while the protons of the cyclopropyl group would exhibit a complex multiplet pattern due to their diastereotopic nature and coupling with each other.

¹³C NMR: The carbon atom attached to the iodine (C4) is expected to be significantly shifted upfield due to the "heavy atom effect" of iodine. The other pyrazole ring carbons (C3 and C5) and the carbons of the substituents would have distinct chemical shifts reflecting their local electronic environments. Comparing calculated shifts for a series of 4-halopyrazoles has shown that DFT can effectively model these trends. uni.lu

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data based on DFT calculations for analogous pyrazole structures. uomphysics.netuni.lu The reference compound is typically TMS.

Atom Predicted ¹³C Chemical Shift (ppm) Attached Protons Predicted ¹H Chemical Shift (ppm)
C3 140.5 H3 7.5
C4 75.0 - -
C5 152.0 - -
N1-CH₃ 36.8 H (x3) 3.8
Cyclopropyl-CH 8.5 H (x1) 1.8

| Cyclopropyl-CH₂ | 5.2 | H (x4) | 0.7-1.1 |

Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. Analysis of the vibrational frequencies for this compound would reveal characteristic stretching and bending modes.

C-H Stretching: Vibrations for the aromatic C-H on the pyrazole ring, and the aliphatic C-H bonds of the methyl and cyclopropyl groups would appear in the 2900-3100 cm⁻¹ region.

Ring Vibrations: The pyrazole ring itself has a set of characteristic stretching vibrations, typically in the 1400-1600 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected at a low frequency, likely in the 500-600 cm⁻¹ range, due to the heavy mass of the iodine atom.

Computational studies on substituted pyrazoles have demonstrated a strong correlation between calculated and experimental vibrational frequencies after applying a suitable scaling factor to account for anharmonicity and other systematic errors in the calculations.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data based on trends observed in computational studies of similar pyrazole derivatives.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
Aromatic C-H Stretch (on C3) 3110 Medium
Aliphatic C-H Stretch (Methyl) 2950 Medium-Strong
Aliphatic C-H Stretch (Cyclopropyl) 3020 Medium
Pyrazole Ring Stretch 1550 Strong
Pyrazole Ring Stretch 1480 Medium

| C-I Stretch | 580 | Medium-Strong |

Molecular Modeling of Interactions with Generic Chemical Scaffolds or Catalytic Sites

Molecular modeling, particularly molecular docking, can be used to predict how this compound might bind to a protein active site or interact with a catalytic surface. Such studies are foundational in drug discovery and materials science.

Given its structural features, this compound has several potential interaction points:

Hydrogen Bonding: While the molecule itself lacks a traditional hydrogen bond donor (like an N-H or O-H group), the N2 atom of the pyrazole ring can act as a hydrogen bond acceptor.

Halogen Bonding: The iodine atom at the C4 position is a key feature. As indicated by the MEP analysis, the iodine can act as a halogen bond donor, forming a favorable, directional interaction with electron-rich atoms like oxygen or nitrogen in a receptor binding pocket. This is an increasingly recognized interaction in medicinal chemistry.

Hydrophobic Interactions: The cyclopropyl and methyl groups are nonpolar and can engage in favorable hydrophobic (van der Waals) interactions with nonpolar residues in a binding pocket.

π-Stacking: The aromatic pyrazole ring can potentially engage in π-π stacking or π-cation interactions with complementary aromatic rings (e.g., phenylalanine, tyrosine) or charged residues in a catalytic or binding site.

A hypothetical docking simulation of this molecule into a generic kinase active site, for example, might show the N2 atom forming a hydrogen bond with a backbone amide proton, the iodine atom forming a halogen bond with a carbonyl oxygen of a leucine (B10760876) or valine residue, and the cyclopropyl group fitting into a hydrophobic pocket. These computational predictions provide a roadmap for the rational design of molecules with specific biological targets.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

The pyrazole (B372694) nucleus is a well-established privileged scaffold in medicinal chemistry, found in a variety of approved drugs. nih.gov The subject compound, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, serves as an exemplary building block for the synthesis of more elaborate heterocyclic systems. Its utility stems from the presence of the iodine atom at the C4 position, which acts as a versatile synthetic handle for a wide array of cross-coupling reactions.

The carbon-iodine bond in 4-iodopyrazoles is particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at the 4-position of the pyrazole ring. This reactivity is crucial for the construction of highly functionalized molecules with tailored electronic and steric properties.

The cyclopropyl (B3062369) group at the C5 position is not merely a passive substituent. It often imparts desirable pharmacological properties, such as increased metabolic stability and enhanced potency, by restricting the conformation of adjacent functionalities. google.com The N-methyl group, in turn, blocks one of the nitrogen atoms from participating in reactions and prevents tautomerism, thereby ensuring regiochemical control in subsequent synthetic transformations.

Synthesis of Complex Molecular Architectures Incorporating the Pyrazole Core

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of complex, multi-ring systems. A notable example of a more complex molecule that can be synthesized from this pyrazole is N-cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine. The synthesis of such a molecule would likely involve a Suzuki-Miyaura coupling reaction, where the iodo-pyrazole is coupled with a suitably functionalized pyrimidine (B1678525) boronic acid or boronate ester.

Furthermore, the pyrazole core itself can be a precursor to fused heterocyclic systems. For instance, 4-iodopyrazoles can be functionalized and then subjected to intramolecular cyclization reactions to form pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines, and other condensed ring systems of therapeutic interest. The cyclopropyl and methyl substituents on the pyrazole ring would be carried through these transformations, ultimately influencing the biological activity of the final complex molecule.

Application in Combinatorial Chemistry and Library Generation for Structural Diversity

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. The robust and versatile reactivity of this compound makes it an excellent scaffold for the creation of such libraries.

Through parallel synthesis techniques, the iodine atom can be systematically reacted with a diverse set of coupling partners to generate a library of 4-substituted pyrazoles. For example, a library of 4-aryl-5-cyclopropyl-1-methyl-1H-pyrazoles could be readily prepared by reacting the parent iodo-pyrazole with a collection of commercially available boronic acids under standardized Suzuki-Miyaura conditions. This approach allows for the exploration of a wide range of chemical space around the pyrazole core, which is essential for identifying structure-activity relationships (SAR).

Below is an interactive data table illustrating a hypothetical combinatorial library derived from this compound.

R-Group (from R-B(OH)₂)Resulting CompoundPotential Application Area
Phenyl5-cyclopropyl-1-methyl-4-phenyl-1H-pyrazoleKinase Inhibitors
4-Fluorophenyl5-cyclopropyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazoleAnti-inflammatory Agents
2-Thienyl5-cyclopropyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazoleAntiviral Agents
3-Pyridyl5-cyclopropyl-1-methyl-4-(pyridin-3-yl)-1H-pyrazoleCNS-active Agents

Utilization in Scaffold-Hopping and Isosteric Replacement Strategies in Chemical Design

Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel molecular cores that can mimic the biological activity of a known active compound while offering improved properties such as potency, selectivity, or pharmacokinetics. uca.fr The 5-cyclopropyl-1-methyl-1H-pyrazole moiety is a valuable tool in this regard.

The cyclopropyl group can be considered a bioisostere of a phenyl ring or other small cyclic systems, offering a different vector for substituent placement and a more rigid conformation. In a scaffold-hopping approach, a known drug molecule containing, for example, a substituted phenyl ring could be redesigned to incorporate the cyclopropyl-pyrazole core, with the aim of maintaining or improving the interaction with the biological target. This strategy has been successfully applied to pyrazole structures in the development of selective CB2 receptor ligands. uca.fr

Furthermore, the entire this compound unit can be used to replace a different heterocyclic or carbocyclic core in a known pharmacophore. The subsequent functionalization of the 4-position via cross-coupling reactions allows for the fine-tuning of the molecule's properties to match those of the original lead compound, potentially leading to the discovery of new chemical entities with novel intellectual property.

Development of Novel Synthetic Reagents and Catalysts from this compound Derivatives

The pyrazole ring is a well-known ligand for a variety of transition metals, and pyrazole-containing complexes have found applications in catalysis. research-nexus.netnih.govbohrium.comresearchgate.net Derivatives of this compound can be envisioned as precursors to novel ligands and catalysts.

The iodine atom at the 4-position can be transformed into other functional groups, such as a phosphine (B1218219), an amine, or a thiol, which are known to coordinate to metal centers. For example, a lithium-halogen exchange followed by quenching with a chlorophosphine could yield a pyrazolylphosphine ligand. Such a ligand, when complexed with a metal like palladium or rhodium, could exhibit unique catalytic activity in cross-coupling or hydrogenation reactions, influenced by the electronic and steric properties of the cyclopropyl and methyl substituents.

While the development of specific catalysts from this particular pyrazole is not yet widely documented, the principles of ligand design and coordination chemistry suggest a strong potential for its derivatives to serve as valuable components in the creation of new catalytic systems. The modular nature of its synthesis would allow for the systematic tuning of the ligand's properties to optimize catalytic performance.

Emerging Research Directions and Future Perspectives on 5 Cyclopropyl 4 Iodo 1 Methyl 1h Pyrazole

Development of Sustainable Synthetic Routes

The imperative for environmentally benign and efficient chemical processes has spurred research into sustainable synthetic routes for complex molecules like 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole. Future efforts are anticipated to focus on green chemistry principles and advanced reactor technologies.

Traditional synthetic methods often rely on hazardous reagents and solvents. Green chemistry seeks to mitigate these issues by employing safer alternatives. For the synthesis of this compound, a plausible green approach would first involve the synthesis of the 1-methyl-5-cyclopropyl-1H-pyrazole precursor, followed by a regioselective iodination at the C4 position.

Recent advancements in the green iodination of pyrazoles utilize systems like iodine in combination with hydrogen peroxide in water, which offers an environmentally friendly method with water as the only byproduct. researchgate.net Another innovative approach involves the in-situ formation of nitrogen triiodide for the C-I bond formation on pyrazole (B372694) derivatives, presenting a rapid and inexpensive iodination procedure. sciforum.net The application of mechanochemistry, specifically solid-state grinding for the iodination of pyrimidines, also presents a promising solvent-free alternative that could be adapted for pyrazole systems. mdpi.com

Green Iodination Reagent/SystemKey AdvantagesPotential Applicability
Iodine/Hydrogen Peroxide in WaterEnvironmentally benign solvent, water as the only byproduct. researchgate.netDirect C-H iodination of the pyrazole ring.
In-situ generated Nitrogen TriiodideRapid, inexpensive, and convenient. sciforum.netVersatile for various pyrazole derivatives.
Molecular Iodine with Nitrate (B79036) Salts (Mechanochemistry)Solvent-free, reduced pollution, and lower cost. mdpi.comSolid-state synthesis of iodo-heterocycles.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. mdpi.com The synthesis of pyrazole derivatives has been successfully demonstrated in continuous flow systems, often involving multi-step sequences. rsc.orgmit.edu For this compound, a continuous flow process could be envisioned where the initial formation of the pyrazole core from suitable precursors is followed by an in-line iodination step. This would allow for the safe handling of potentially hazardous reagents and intermediates while enabling efficient production. mdpi.com The development of such integrated flow systems will be a key area of future research, aiming to streamline the synthesis and purification of this and other substituted pyrazoles.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of a carbon-iodine bond at the 4-position of the pyrazole ring makes this compound an excellent substrate for a variety of cross-coupling reactions. These transformations are pivotal for creating complex molecular architectures.

The palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles are well-documented and offer a versatile toolkit for derivatization. nih.govlibretexts.orgnih.gov Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Vinylation with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

These reactions pave the way for the synthesis of a diverse library of 5-cyclopropyl-1-methyl-1H-pyrazole derivatives with tailored electronic and steric properties.

Cross-Coupling ReactionCoupling PartnerBond FormedPotential Products
Suzuki-MiyauraAryl/heteroaryl boronic acidsC-C4-Aryl-5-cyclopropyl-1-methyl-1H-pyrazoles
SonogashiraTerminal alkynesC-C (sp)4-Alkynyl-5-cyclopropyl-1-methyl-1H-pyrazoles
HeckAlkenesC-C (sp2)4-Vinyl-5-cyclopropyl-1-methyl-1H-pyrazoles
Buchwald-HartwigAminesC-N4-Amino-5-cyclopropyl-1-methyl-1H-pyrazoles

Integration into Advanced Materials Science and Functional Molecule Design

Pyrazole derivatives are increasingly being explored for their applications in materials science, particularly in the field of organic electronics. Their inherent electronic properties, combined with the potential for extensive functionalization, make them attractive candidates for various applications.

Specifically, pyrazoline derivatives, which are structurally related to pyrazoles, have been utilized in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and charge-transporting capabilities. encyclopedia.pub The introduction of a cyclopropyl (B3062369) group and the potential for further modification via the iodo-substituent in this compound could lead to the development of novel materials with tailored photophysical properties. bibliotekanauki.pl Future research could focus on synthesizing and characterizing derivatives of this compound for use as emitters, hosts, or charge-transporting materials in OLEDs and other organic electronic devices.

Computational Design and Predictive Modeling for New Derivatives and Their Synthetic Utility

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in this regard.

DFT calculations can be employed to investigate the electronic structure, bond energies, and reactivity of this compound and its derivatives. nih.gov For instance, calculating the bond dissociation energy of the C-I bond can provide insights into its reactivity in cross-coupling reactions. Furthermore, the impact of different substituents on the HOMO-LUMO energy gap can be predicted, which is crucial for designing materials with specific photophysical properties. bibliotekanauki.pl

QSAR modeling can be used to develop predictive models for the biological activity or reactivity of a series of related compounds. nih.gov By correlating structural descriptors with observed properties, QSAR models can guide the design of new derivatives with enhanced performance for specific applications. nih.gov

Computational MethodPredicted PropertyRelevance to Research
Density Functional Theory (DFT)Electronic structure, bond energies, HOMO-LUMO gap. nih.govPredicting reactivity and photophysical properties.
Quantitative Structure-Activity Relationship (QSAR)Correlation between structure and activity/reactivity. nih.govGuiding the design of new derivatives with desired properties.

Unexplored Derivatization Opportunities and Functional Group Interconversions

Beyond the well-established cross-coupling reactions, the unique combination of functional groups in this compound opens up avenues for less explored transformations.

The C-I bond can be a versatile handle for a range of functional group interconversions. ub.edu For example, it can be converted to other halogens, or subjected to metal-halogen exchange to generate organometallic intermediates for further reactions.

The cyclopropyl group, known for its high ring strain, can also participate in unique chemical transformations. researchgate.net Under certain conditions, such as treatment with acid or transition metal catalysts, the cyclopropane (B1198618) ring can undergo ring-opening or ring-expansion reactions, leading to the formation of novel heterocyclic structures. researchgate.netnih.gov The interplay between the reactivity of the C-I bond and the cyclopropyl ring offers a rich field for future synthetic exploration, potentially leading to the discovery of unprecedented molecular scaffolds.

Challenges and Opportunities in Pyrazole Chemical Research Utilizing Halogenated Building Blocks

The use of halogenated pyrazoles, such as this compound, as synthetic intermediates presents a landscape of both significant challenges and profound opportunities for chemical research.

Challenges:

While the carbon-halogen bond is a key reactive handle, its activation under specific reaction conditions can be challenging. Undesirable side reactions, such as reduction (de-halogenation), can compete with the desired cross-coupling pathway. Moreover, the inherent electronic nature of the pyrazole ring can disfavor certain reaction types, such as direct nucleophilic aromatic substitution, requiring harsh conditions or specialized catalytic systems.

Opportunities:

Despite these challenges, the opportunities offered by halogenated pyrazoles are vast. They are exceptionally versatile and powerful building blocks for generating molecular diversity. sigmaaldrich.com The carbon-iodine bond, in particular, is the most reactive among halogens in many crucial transition-metal-catalyzed coupling reactions, providing a reliable and efficient route to construct new C-C, C-N, and C-O bonds. evitachem.com This capability is a cornerstone of modern synthetic strategy.

In medicinal chemistry, this versatility allows for the systematic exploration of a compound's structure-activity relationship (SAR). By starting with a halogenated pyrazole, chemists can rapidly generate a library of analogues with diverse substitutions, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov Given the prevalence of the pyrazole scaffold in marketed drugs for cancer, inflammation, and neurological disorders, these building blocks are critical for developing next-generation therapeutics. nih.gov

This utility extends directly to the agrochemical industry, where pyrazole-containing molecules are widely used as herbicides, insecticides, and fungicides. fluorochem.co.ukevitachem.com Halogenated intermediates provide the synthetic flexibility needed to innovate and develop new crop protection agents with improved efficacy and environmental profiles.

Finally, emerging opportunities are found in materials science. The rigid, aromatic, and electron-rich nature of the pyrazole ring makes it a candidate for creating novel ligands for coordination chemistry or components for functional materials like organic light-emitting diodes (OLEDs). mdpi.com The halogen atom serves as a convenient attachment point for tuning the electronic and photophysical properties of these advanced materials.

Q & A

Q. Basic Analytical Workflow

  • Spectroscopy :
    • ¹H NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.5 ppm) and methyl groups (δ 2.5–3.5 ppm) confirm substitution patterns .
    • IR : Stretching frequencies for C-I bonds (~500 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) are critical .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, electrostatic potential, and frontier orbitals (HOMO-LUMO), aiding in understanding reactivity and stability .

What role does the cyclopropyl substituent play in modulating the compound’s reactivity and stability?

Advanced Reactivity Analysis
The cyclopropyl group introduces steric hindrance and electronic effects:

  • Steric effects : The rigid three-membered ring restricts rotational freedom, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Electronic effects : Hyperconjugation from cyclopropane’s bent bonds can stabilize adjacent carbocations or radicals, impacting reaction pathways (e.g., acid-catalyzed ring-opening vs. iodine retention) .
  • Stability : Cyclopropane’s strain energy may increase susceptibility to ring-opening under strong acids/bases, necessitating pH-controlled conditions during synthesis .

How can researchers resolve contradictions in reported reaction yields or regioselectivity for analogous pyrazole derivatives?

Advanced Data Contradiction Analysis
Discrepancies in yields or selectivity often arise from:

  • Catalyst choice : Palladium (e.g., Pd(PPh₃)₄) vs. copper catalysts (e.g., CuI) in cross-coupling reactions. Systematic screening using Design of Experiments (DoE) can optimize conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for iodination, while non-polar solvents (e.g., toluene) may improve cyclopropane stability .
  • Reaction monitoring : Real-time HPLC or TLC analysis (e.g., silica gel, ethyl acetate/hexane eluent) identifies by-products (e.g., deiodinated or ring-opened species) .

What computational strategies predict biological interactions or pharmacokinetic properties of this compound?

Q. Advanced Computational Pharmacology

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs), leveraging the iodine atom’s halogen-bonding capability .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability, guided by the compound’s logP (~3.5) and molecular weight (~276 g/mol) .

How does the iodine substituent influence the compound’s applicability in radiopharmaceutical research?

Advanced Application Focus
The iodine atom enables:

  • Radioisotope incorporation : ¹²⁵I or ¹³¹I labeling for imaging (SPECT) or targeted radiotherapy, leveraging the compound’s stability toward radiolysis .
  • Prosthetic group design : Iodine serves as a handle for bioorthogonal conjugation (e.g., Staudinger ligation) to antibodies or peptides .

What are the challenges in achieving enantiomeric purity for chiral pyrazole derivatives, and how are they addressed?

Advanced Synthetic Challenges
While this compound is not chiral, related analogs with asymmetric centers require:

  • Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams during cyclopropane formation .
  • Chiral chromatography : Preparative HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers, validated by circular dichroism (CD) spectroscopy .

How do environmental factors (e.g., light, humidity) affect the compound’s stability during storage?

Q. Advanced Stability Studies

  • Light sensitivity : Iodine-substituted compounds are prone to photodecomposition; store in amber glass under inert gas (Ar/N₂) .
  • Hydrolytic stability : Cyclopropane rings may degrade in humid conditions; Karl Fischer titration monitors moisture levels in bulk samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.